4-(7-Butyl-9H-fluoren-2-YL)butanoic acid
Description
4-(7-Butyl-9H-fluoren-2-YL)butanoic acid is a fluorene-derived carboxylic acid characterized by a butyl substituent at the 7-position of the fluorene ring and a butanoic acid chain at the 2-position.
Properties
CAS No. |
116996-80-6 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(7-butyl-9H-fluoren-2-yl)butanoic acid |
InChI |
InChI=1S/C21H24O2/c1-2-3-5-15-8-10-19-17(12-15)14-18-13-16(9-11-20(18)19)6-4-7-21(22)23/h8-13H,2-7,14H2,1H3,(H,22,23) |
InChI Key |
INTZUZDSGQEGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Butyl-9H-fluoren-2-yl)butanoic acid typically involves the reaction of 7-butyl-9H-fluorene with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of butanoic acid reacts with 7-butyl-9H-fluorene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 4-(7-Butyl-9H-fluoren-2-yl)butanoic acid may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(7-Butyl-9H-fluoren-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of halogenated or nitrated fluorenes.
Scientific Research Applications
4-(7-Butyl-9H-fluoren-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(7-Butyl-9H-fluoren-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its fluorenyl moiety allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing its interactions with biological targets .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorene-Based Butanoic Acid Derivatives
Key Structural and Functional Differences
Substituent Effects: The target compound’s 7-butyl group enhances lipophilicity compared to the 4-fluoroanilino oxo group in ’s compound, which introduces polar and hydrogen-bonding capabilities .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (308.4 g/mol) suggests better membrane permeability than the bulkier Fmoc-derivative (~517.6 g/mol) .
- ’s compound, with a fluorine atom and oxo group, exhibits moderate solubility in polar solvents, whereas the target compound’s lipophilicity may restrict aqueous solubility .
Applications: ’s derivative is tailored for biological activity studies, likely due to its hydrogen-bonding substituents . ’s compound is optimized for solid-phase peptide synthesis, leveraging the Fmoc group’s stability under basic conditions .
Research Findings and Implications
- Synthetic Accessibility : ’s compound was synthesized and structurally characterized via X-ray crystallography, suggesting analogous methods could apply to the target compound .
- Commercial Viability : ’s derivative is commercially available, reflecting demand for fluorene-based reagents in peptide research .
- Biological Relevance: The 4-fluoroanilino group in ’s compound may mimic tyrosine residues in enzyme inhibition studies, whereas the target compound’s alkyl chain could enhance interactions with lipid membranes .
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